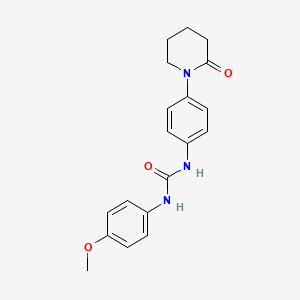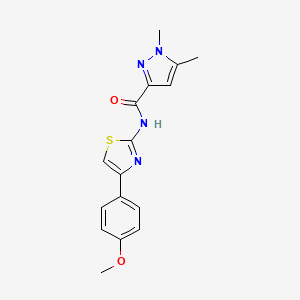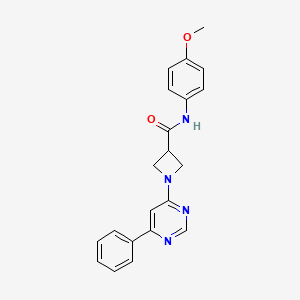
1-(4-Methoxyphenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Intermediates for Anticoagulants
One notable application of this compound is in the synthesis of intermediates for anticoagulant drugs. For instance, "1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" is an important intermediate in the synthesis of Apixaban, a widely used anticoagulant. X-ray powder diffraction data for this compound highlights its significance in pharmaceutical research for developing blood clot prevention medications (Qing Wang et al., 2017).
Corrosion Inhibition
Research into corrosion inhibition has also shown that compounds related to "1-(4-Methoxyphenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea" have potential applications. A study on the inhibition effect of similar compounds in 1 M HCl solution on mild steel suggests that these compounds exhibit significant performance as inhibitors, highlighting their potential use in protecting metals from corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Structural and Chemical Properties
The structural and chemical properties of related phenylurea compounds have been extensively studied. For example, the crystal structure of metobromuron, a phenylurea herbicide, was analyzed to understand its structural configuration and interactions at the molecular level. Such studies are crucial for designing more effective herbicides and understanding their interaction with the environment (Gihaeng Kang et al., 2015).
Pharmaceutical Applications
In the realm of pharmaceuticals, research on derivatives of "this compound" has led to the development of new compounds with potential anti-cancer properties. Synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists offer insights into designing drugs targeting specific receptors involved in cancer progression (C. Fotsch et al., 2001).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-7-15(8-12-17)21-19(24)20-14-5-9-16(10-6-14)22-13-3-2-4-18(22)23/h5-12H,2-4,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDCGVKQQZEBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)


